molecular formula C12H10O2S B11938728 1-(5-(Phenylthio)-2-furyl)ethanone CAS No. 28569-36-0

1-(5-(Phenylthio)-2-furyl)ethanone

Cat. No.: B11938728
CAS No.: 28569-36-0
M. Wt: 218.27 g/mol
InChI Key: NEHXCSMMJGKPLK-UHFFFAOYSA-N
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Description

1-(5-(Phenylthio)-2-furyl)ethanone is a sulfur-containing furan derivative with a phenylthio (-SPh) substituent at the 5-position of the furan ring and an acetyl group at the 2-position. Its molecular formula is C₁₂H₁₀O₂S, and it is synthesized via rhodium-catalyzed heteroaryl exchange reactions or oxidation of thioether precursors using mCPBA . Key spectral data include a characteristic ^1H NMR signal at δ 2.57 ppm (singlet, 3H) for the acetyl group and aromatic proton resonances between δ 7.53–8.05 ppm .

Properties

CAS No.

28569-36-0

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

1-(5-phenylsulfanylfuran-2-yl)ethanone

InChI

InChI=1S/C12H10O2S/c1-9(13)11-7-8-12(14-11)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

NEHXCSMMJGKPLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(Phenylthio)-2-furyl)ethanone typically involves the reaction of 5-bromo-2-furyl ethanone with thiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(5-(Phenylthio)-2-furyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .

Scientific Research Applications

1-(5-(Phenylthio)-2-furyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Phenylthio)-2-furyl)ethanone in biological systems involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Thiophene vs. Furan Derivatives

1-(5-(Phenylthio)thiophen-2-yl)ethanone replaces the furan ring with a thiophene. The thiophene’s higher aromaticity and electron-rich sulfur atom enhance stability and alter electronic properties. For example, its ^1H NMR shows a downfield shift for the thiophene proton (δ 7.68 ppm) compared to furan derivatives . This substitution may improve metabolic resistance in drug design but reduce solubility due to increased hydrophobicity.

Substituent Variations on the Aromatic Ring

  • 1-[5-(4-Chlorophenoxy)-2-furanyl]ethanone: Replacing the phenylthio group with a 4-chlorophenoxy group introduces electronegative chlorine and an oxygen atom.
  • 1-(3,4-Dihydroxyphenyl)-2-(phenylthio)ethanone: Additional hydroxyl groups on the phenyl ring (CAS 131985-77-8) significantly boost hydrophilicity and antioxidant capacity, as seen in phenolic compounds .

Oxidation State of Sulfur

  • 1-(2-Hydroxyphenyl)-2-(phenylsulfinyl)ethanone: Oxidation of the thioether to a sulfoxide (S=O) increases polarity and hydrogen-bonding capacity. The sulfoxide group in this compound (CAS 131137-70-7) has a melting point of 117–118°C, higher than most thioethers, reflecting stronger intermolecular interactions .

Ring System Modifications

  • 1-(5-(2-Furyl)-2-methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethanone: The dihydrofuran ring introduces partial saturation, reducing aromaticity and altering conformational flexibility. This may affect binding to biological targets, as seen in its IR absorption at 1674 cm⁻¹ for the carbonyl group .

Physicochemical Properties and Spectral Data

Compound Molecular Weight Key Spectral Features (^1H NMR) Melting Point/State
1-(5-(Phenylthio)-2-furyl)ethanone 234.27 g/mol δ 2.57 (s, 3H), 7.53–8.05 (m, aromatic H) Oil (unpurified)
1-(2-Hydroxyphenyl)-2-(phenylsulfinyl)ethanone 260.31 g/mol δ 7.2–7.8 (m, aromatic H), broad OH peak at δ 5.2 117–118°C
1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 378.86 g/mol δ 6.8–7.5 (m, thienyl and oxadiazole H) Not reported

Biological Activity

1-(5-(Phenylthio)-2-furyl)ethanone, also known as a derivative of 5-phenyl-2-furaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiophene and furan structures, is being investigated for various therapeutic applications, including anti-inflammatory and anticancer properties. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10OS
  • CAS Number : 28569-36-0

This compound features a furan ring substituted with a phenylthio group, which is critical for its biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For example, a study conducted on human melanoma cells (RPMI-7951) indicated that treatment with this compound resulted in a notable reduction in cell viability compared to controls. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AnticancerCell Viability (RPMI-7951)Significant reduction in viability (p < 0.01)
Anti-inflammatoryCytokine Production AssayInhibition of TNF-alpha and IL-6 production
Apoptosis InductionFlow CytometryIncreased apoptotic cells after treatment

Case Studies

  • Study on Melanoma Cells :
    • Objective: To evaluate the anticancer effects of this compound on melanoma cells.
    • Methodology: RPMI-7951 cells were treated with varying concentrations of the compound.
    • Findings: A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
  • Inflammation Model :
    • Objective: To assess the anti-inflammatory effects using a macrophage activation model.
    • Methodology: Macrophages were stimulated with LPS and treated with the compound.
    • Findings: A marked decrease in pro-inflammatory cytokines was recorded, indicating potential therapeutic implications for inflammatory diseases.

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